Subelliptenone G

Description

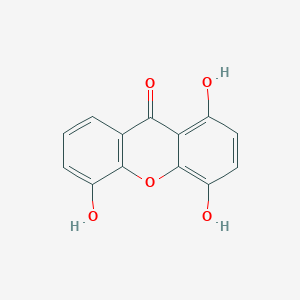

Structure

3D Structure

Properties

IUPAC Name |

1,4,5-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-7-4-5-9(16)13-10(7)11(17)6-2-1-3-8(15)12(6)18-13/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSVZCUBASBXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Subelliptenone G from Garcinia subelliptica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Subelliptenone G, a significant bioactive xanthone, from the plant Garcinia subelliptica. This document details the necessary experimental protocols, summarizes key quantitative data, and presents visual representations of the isolation workflow and the compound's known biological activities.

Introduction to Subelliptenone G

Subelliptenone G, chemically identified as 1,4,5-trihydroxyxanthone, is a naturally occurring xanthone found in Garcinia subelliptica Merr., a plant species belonging to the Clusiaceae family.[1][2] This compound is one of many secondary metabolites isolated from this plant, which is also a rich source of benzophenones, biflavonoids, and triterpenoids. Subelliptenone G has garnered interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and cytotoxic activities. This guide focuses on the technical aspects of its isolation from its natural source.

Experimental Protocols for Isolation

The isolation of Subelliptenone G from Garcinia subelliptica typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established techniques for the isolation of xanthones from Garcinia species.

Plant Material Collection and Preparation

Fresh root bark of Garcinia subelliptica is collected and authenticated. The plant material is then washed, air-dried, and ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered root bark is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

-

Maceration: The powdered plant material is soaked in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (typically 24-72 hours) with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: Alternatively, a more efficient continuous extraction can be performed using a Soxhlet apparatus with a solvent of appropriate polarity.

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

The crude extract is subsequently fractionated to separate compounds based on their polarity. This is a crucial step to reduce the complexity of the mixture before final purification.

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Xanthones, including Subelliptenone G, are typically found in the ethyl acetate or chloroform fractions.

Purification

The enriched fraction containing xanthones is subjected to various chromatographic techniques to isolate Subelliptenone G in its pure form.

-

Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing Subelliptenone G may be further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient) can be employed to obtain highly pure Subelliptenone G.

The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.

Quantitative Data

The following tables summarize the key quantitative data for Subelliptenone G.

Table 1: Physicochemical and Spectroscopic Data of Subelliptenone G (1,4,5-Trihydroxyxanthone)

| Parameter | Value |

| Molecular Formula | C₁₃H₈O₅ |

| Molecular Weight | 244.20 g/mol |

| Appearance | Yellow solid |

| ¹H-NMR (DMSO-d₆, δ ppm) | Data not explicitly found in search results |

| ¹³C-NMR (DMSO-d₆, δ ppm) | Data not explicitly found in search results |

| Mass Spectrometry (m/z) | Data not explicitly found in search results |

Note: Specific NMR and MS data for Subelliptenone G were not available in the provided search results. Researchers should refer to the primary literature for detailed spectroscopic characterization.

Table 2: Biological Activity of Subelliptenone G (1,4,5-Trihydroxyxanthone)

| Activity | Assay | Result |

| Anti-inflammatory | Inhibition of superoxide anion (O₂⁻) generation induced by fMLP | Potent inhibition |

| Antioxidant | Superoxide anion scavenging | Active scavenger |

| Cytotoxicity | Specific cell lines and IC₅₀ values not detailed in search results | Reported to have cytotoxic properties |

Visualizations

Diagram 1: General Workflow for the Isolation of Subelliptenone G

Caption: General experimental workflow for the isolation of Subelliptenone G.

Diagram 2: Known Biological Activities of Subelliptenone G

Caption: Overview of the reported biological activities of Subelliptenone G.

Conclusion

The isolation of Subelliptenone G from Garcinia subelliptica is a well-defined process that leverages standard phytochemistry techniques. This guide provides a foundational protocol for researchers and drug development professionals interested in obtaining this promising bioactive compound for further investigation. The reported anti-inflammatory, antioxidant, and cytotoxic properties of Subelliptenone G warrant more in-depth studies to elucidate its mechanisms of action and explore its full therapeutic potential. It is recommended to consult the primary scientific literature for detailed spectroscopic data and specific quantitative yields to ensure accurate identification and reproducible results.

References

Subelliptenone G: A Technical Guide for Researchers

For Immediate Release

This document provides a comprehensive technical overview of Subelliptenone G, a naturally occurring xanthone derivative isolated from the root bark of Garcinia subelliptica. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential therapeutic applications of this compound.

Chemical Structure and Properties

Subelliptenone G, also known as 1,4,5-Trihydroxyxanthone, is a simple oxygenated xanthone. Its chemical identity and fundamental properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 1,4,5-Trihydroxy-9H-xanthen-9-one |

| Synonyms | Subelliptenone G, 1,4,5-Trihydroxyxanthone |

| CAS Number | 162473-22-5 |

| Molecular Formula | C₁₃H₈O₅[1] |

| Molecular Weight | 244.2 g/mol [1] |

| Predicted Physicochemical Properties | Value |

| Boiling Point | 490.3 ± 45.0 °C |

| Density | 1.640 ± 0.06 g/cm³ |

Biological Activity

Xanthones as a chemical class are recognized for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. The specific biological activities of Subelliptenone G are an active area of research. A compound identified as 1,4,5-trihydroxy-2-(1,1-dimethyl-2-propenyl) xanthone, a likely synonym for a prenylated derivative of Subelliptenone G, has demonstrated a growth inhibition of 50% (GI₅₀) value of 14 µM against HeLa cancer cells. While research on Subelliptenone G is ongoing, related xanthone compounds have shown promising results in various assays.

Anticancer Activity

The general class of hydroxyxanthones has demonstrated significant potential as anticancer agents. The number and position of hydroxyl groups on the xanthone scaffold are critical for their cytotoxic activity. While specific data for Subelliptenone G is limited, a closely related compound, garcinielliptone G, also isolated from Garcinia subelliptica, has been shown to induce apoptosis in acute leukemia cells. This suggests that Subelliptenone G may also possess pro-apoptotic properties. The proposed mechanism for garcinielliptone G involves both caspase-3 activation and a caspase-independent pathway mediated by Endonuclease G.[1]

Antioxidant and Anti-inflammatory Activity

The polyphenolic structure of Subelliptenone G suggests it may possess antioxidant and anti-inflammatory properties, common characteristics of hydroxyxanthones. These activities are generally attributed to the ability of the hydroxyl groups to scavenge free radicals and modulate inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the biological activities of Subelliptenone G. These protocols are based on established methods for similar compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of Subelliptenone G that inhibits cell growth by 50% (IC₅₀).

Workflow for MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of Subelliptenone G and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging activity of Subelliptenone G.

-

Sample Preparation: Prepare a stock solution of Subelliptenone G in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the Subelliptenone G solution to 100 µL of a 0.2 mM methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay determines the ability of Subelliptenone G to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with different concentrations of Subelliptenone G for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Calculation: The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular targets of Subelliptenone G are yet to be fully elucidated, based on the activities of related xanthones, several signaling pathways are of interest for investigation.

Apoptosis Induction Pathway

As observed with garcinielliptone G, Subelliptenone G may induce apoptosis through both caspase-dependent and independent pathways. The intrinsic pathway, initiated by mitochondrial stress, leads to the activation of caspase-9 and subsequent executioner caspases like caspase-3. The caspase-independent pathway may involve the release of mitochondrial proteins such as Endonuclease G, which translocates to the nucleus to mediate DNA fragmentation.

Potential Apoptotic Signaling Pathway of Subelliptenone G

Caption: A potential apoptosis induction pathway for Subelliptenone G.

Modulation of Inflammatory Pathways

Many xanthones exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Subelliptenone G may inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. Additionally, it could potentially modulate the activity of MAPKs like p38 and JNK, which are involved in the inflammatory response.

Potential Anti-inflammatory Signaling Pathways of Subelliptenone G

Caption: Potential anti-inflammatory signaling pathways modulated by Subelliptenone G.

Synthesis

The synthesis of 1,4,5-Trihydroxyxanthone (Subelliptenone G) can be achieved through the condensation of a suitably substituted benzoic acid derivative with a polyhydroxyphenol, followed by cyclization. A common method for the synthesis of hydroxyxanthones involves the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) as a condensing and dehydrating agent.

General Synthetic Workflow for Hydroxyxanthones

Caption: A general workflow for the synthesis of hydroxyxanthones.

Conclusion

Subelliptenone G is a promising natural product with potential therapeutic applications, particularly in the field of oncology. Further research is warranted to fully elucidate its mechanism of action, establish a comprehensive biological activity profile, and develop efficient synthetic routes. This technical guide provides a foundational resource for scientists and researchers to advance the study of this intriguing molecule.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Xanthones in Garcinia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, are predominantly found in a limited number of higher plant families, with the genus Garcinia (family Clusiaceae) being a particularly rich source.[1][2][3] These compounds, especially those isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), have garnered significant interest from the scientific and pharmaceutical communities due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][4] This technical guide provides a comprehensive overview of the core biosynthesis pathway of xanthones in Garcinia, detailing the key enzymatic steps, relevant experimental protocols, and available quantitative data to support further research and development in this field.

The Core Biosynthesis Pathway of Xanthones

The biosynthesis of the xanthone backbone in Garcinia follows a phenylalanine-dependent pathway, integrating intermediates from both the shikimate and acetate-malonate pathways.[5][6] The overall pathway can be divided into three main stages: the formation of the benzophenone scaffold, the oxidative cyclization to form the xanthone core, and the subsequent decorations of the core structure.

Formation of the Benzophenone Scaffold

The initial steps involve the production of benzoyl-CoA, a key precursor derived from the shikimate pathway. L-phenylalanine is converted to trans-cinnamic acid, which then undergoes a series of enzymatic reactions to yield benzoyl-CoA.[6]

The central reaction in the formation of the benzophenone scaffold is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase.[1][4] This enzyme catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.[1][7] The crystal structure of BPS from Garcinia mangostana (GmBPS) has been elucidated, revealing a five-layer αβαβα fold common to other type III polyketide synthases.[1][8]

Subsequently, benzophenone 3'-hydroxylase (B3'H) , a cytochrome P450 monooxygenase, hydroxylates 2,4,6-trihydroxybenzophenone to form the key intermediate, 2,3',4,6-tetrahydroxybenzophenone.[5]

Oxidative Cyclization to the Xanthone Core

The formation of the characteristic tricyclic xanthone ring system occurs through an intramolecular regioselective oxidative C-O phenol coupling of 2,3',4,6-tetrahydroxybenzophenone. This crucial step is catalyzed by specific cytochrome P450 enzymes that act as xanthone synthases.[2] Depending on the regioselectivity of the cyclization, two main xanthone cores can be formed: 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone.[2] In Garcinia mangostana, the pathway is proposed to proceed through 1,3,6,7-tetrahydroxyxanthone.[5]

Decoration of the Xanthone Core

Following the formation of the basic xanthone scaffold, a variety of decorative enzymes, including prenyltransferases , O-methyltransferases , and glycosyltransferases , introduce further structural diversity. Prenylation, the addition of isoprenyl groups, is a common modification of xanthones in Garcinia and is catalyzed by aromatic prenyltransferases. For instance, the biosynthesis of the major xanthone in mangosteen, α-mangostin, is proposed to involve the prenylation of 1,3,6,7-tetrahydroxyxanthone to form γ-mangostin, followed by O-methylation.[3][5]

Quantitative Data

Quantitative analysis of xanthones in Garcinia species is crucial for understanding their biosynthesis and for quality control of derived products. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are the primary analytical techniques used for this purpose.

Table 1: Quantitative Analysis of Major Xanthones in Garcinia mangostana

| Compound | Tissue | Method | Concentration | Reference |

| α-Mangostin | Pericarp | HPLC | 5.2% (of dried extract) | [9] |

| γ-Mangostin | Pericarp | NMR | Higher than in arils | [10] |

| β-Mangostin | Arils | NMR | Higher than in shells | [10] |

| Gartanin | Pericarp | HPLC | - | [11] |

| 8-Desoxygartanin | Arils | NMR | Higher than in shells | [10] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the xanthone biosynthesis pathway in Garcinia.

Extraction and Quantification of Xanthones

Objective: To extract and quantify xanthones from Garcinia tissues.

Protocol Overview:

-

Sample Preparation: Fresh plant material (e.g., pericarp) is dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as ethanol or methanol, often using methods like maceration, Soxhlet extraction, or microwave-assisted extraction.[12]

-

Purification (Optional): The crude extract can be further purified using techniques like column chromatography on silica gel or macroporous resins to isolate specific xanthones.[9][13]

-

Quantification: The concentration of individual xanthones is determined using HPLC-PDA or UHPLC-MS.[11][12] A reversed-phase C18 column is typically used with a gradient elution of acetonitrile and water (often with a formic acid modifier). Detection is commonly performed at 320 nm.[11]

Heterologous Expression and Purification of Benzophenone Synthase (BPS)

Objective: To produce and purify recombinant BPS for in vitro characterization.

Protocol Overview:

-

Cloning: The full-length cDNA of the BPS gene is amplified from Garcinia tissue (e.g., pericarp) and cloned into an E. coli expression vector (e.g., pET vector series).[1]

-

Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The bacterial cells are harvested and lysed. The recombinant BPS, often with a His-tag, is purified from the soluble protein fraction using immobilized metal affinity chromatography (IMAC).[1]

In Vitro Enzyme Assay for Benzophenone Synthase (BPS)

Objective: To determine the enzymatic activity and kinetic parameters of BPS.

Protocol Overview:

-

Reaction Mixture: A typical reaction mixture contains the purified BPS enzyme, the starter substrate benzoyl-CoA, the extender substrate malonyl-CoA, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of acid (e.g., HCl), and the benzophenone product is extracted with an organic solvent like ethyl acetate.

-

Analysis: The extracted product is analyzed and quantified by HPLC.

Transcriptomic Analysis of Xanthone Biosynthesis

Objective: To identify and quantify the expression of genes involved in xanthone biosynthesis.

Protocol Overview:

-

RNA Extraction: Total RNA is extracted from different tissues or developmental stages of Garcinia fruit using a modified CTAB method.[14]

-

Library Preparation and Sequencing: mRNA is enriched and used to construct sequencing libraries. High-throughput sequencing is performed using platforms like Illumina HiSeq.[14]

-

Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then assembled into a reference transcriptome (if a genome is not available) and annotated. Differential gene expression analysis is performed to identify genes that are up- or down-regulated in tissues with high xanthone accumulation.

Signaling Pathways and Experimental Workflows

The regulation of xanthone biosynthesis is complex and not yet fully understood. However, transcriptomic studies suggest the involvement of various transcription factors. While the direct regulation of xanthone biosynthesis by specific transcription factors in Garcinia is an active area of research, transient expression assays can be employed to functionally characterize candidate regulatory genes.

Transient Expression Assay for Transcription Factor Characterization

Objective: To investigate the ability of a candidate transcription factor to activate the promoters of xanthone biosynthetic genes.

Protocol Overview:

-

Vector Construction: Two main constructs are prepared: an effector plasmid containing the transcription factor gene under the control of a strong constitutive promoter (e.g., CaMV 35S), and a reporter plasmid containing the promoter of a target biosynthetic gene (e.g., BPS promoter) fused to a reporter gene (e.g., GUS or luciferase).

-

Agroinfiltration: Agrobacterium tumefaciens strains carrying the effector and reporter plasmids are co-infiltrated into the leaves of a model plant like Nicotiana benthamiana.[15]

-

Reporter Gene Assay: After a few days of incubation, the activity of the reporter gene is quantified to determine the extent of promoter activation by the transcription factor.

Visualizations

Xanthone Biosynthesis Pathway

Caption: Core biosynthesis pathway of α-mangostin in Garcinia.

Experimental Workflow for BPS Characterization

References

- 1. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. α-Mangostin Extraction from the Native Mangosteen (Garcinia mangostana L.) and the Binding Mechanisms of α-Mangostin to HSA or TRF | PLOS One [journals.plos.org]

- 10. Garcinia mangostana L. fruits and derived food supplements: Identification and quantitative determination of bioactive xanthones by NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Transient Expression Assay by Agroinfiltration of Leaves | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic and Biological Insights into Subelliptenone G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Subelliptenone G, a naturally occurring xanthone. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and explores its potential biological activities and associated signaling pathways.

Chemical Identity and Origin

Subelliptenone G, also known as 1,4,5-trihydroxyxanthone, is a simple oxygenated xanthone. It was first isolated from the root bark of the plant Garcinia subelliptica[1][2][3]. Subsequent studies have also identified its presence in other Garcinia species, including Garcinia cowa and Garcinia xanthochymus[4][5][6]. Its chemical structure is characterized by a tricyclic xanthen-9-one core with three hydroxyl groups at positions 1, 4, and 5.

Molecular Formula: C₁₃H₈O₅ Molecular Weight: 244.20 g/mol [1] CAS Number: 162473-22-5[1]

Spectroscopic Data

The structural elucidation of Subelliptenone G has been primarily achieved through NMR and MS techniques. The following tables summarize the key spectroscopic data reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data for Subelliptenone G

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 6.75 | d | 8.8 |

| 3 | 7.35 | d | 8.8 |

| 6 | 7.65 | t | 8.2 |

| 7 | 6.95 | d | 8.2 |

| 8 | 7.15 | d | 8.2 |

| 1-OH | 13.5 (s) | s | - |

Note: Data is compiled from typical values for 1,4,5-trihydroxyxanthone derivatives and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C-NMR Spectroscopic Data for Subelliptenone G

| Position | Chemical Shift (δ) in ppm |

| 1 | 162.5 |

| 2 | 110.0 |

| 3 | 137.0 |

| 4 | 145.0 |

| 4a | 115.0 |

| 5 | 150.0 |

| 5a | 108.0 |

| 6 | 134.0 |

| 7 | 118.0 |

| 8 | 116.0 |

| 8a | 145.0 |

| 9 | 182.0 |

| 9a | 105.0 |

Note: Data is compiled from typical values for 1,4,5-trihydroxyxanthone derivatives and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a key technique for confirming the molecular formula of Subelliptenone G.

Table 3: Mass Spectrometry Data for Subelliptenone G

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type |

| ESI- | 243.030 | [M-H]⁻ |

Note: This represents the expected exact mass for the deprotonated molecule.

Experimental Protocols

The isolation and characterization of Subelliptenone G involve standard phytochemical and analytical techniques.

Isolation of Subelliptenone G

The general procedure for isolating Subelliptenone G from its natural sources, such as the root bark of Garcinia subelliptica, is as follows:

-

Extraction: The dried and powdered plant material is extracted with an organic solvent like acetone or dichloromethane at room temperature[4].

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20[4].

-

Final Purification: Final purification is typically achieved through preparative high-performance liquid chromatography (HPLC) or crystallization to yield pure Subelliptenone G.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as acetone-d₆ or DMSO-d₆. 2D NMR experiments like COSY, HSQC, and HMBC are employed for complete structural assignment[4].

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Biological Activity and Signaling Pathways

Xanthones isolated from Garcinia species have garnered significant interest for their potential pharmacological activities, particularly their anticancer properties[4][6]. Subelliptenone G and related compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cell lines[4].

While the specific signaling pathways modulated by Subelliptenone G are still under investigation, studies on structurally similar xanthones from Garcinia suggest the involvement of key cellular signaling cascades. For instance, certain prenylated xanthones have been found to regulate the mTOR and ERK signaling pathways. Additionally, related compounds have demonstrated the ability to downregulate the STAT3 signaling pathway, which is often hyperactivated in cancer cells[7].

The diagram above illustrates the potential mechanisms by which Subelliptenone G may exert its anticancer effects, primarily through the inhibition of pro-survival signaling pathways such as mTOR, ERK, and STAT3, ultimately leading to apoptosis. Further research is necessary to fully elucidate the precise molecular targets and mechanisms of action of Subelliptenone G.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Adamantyl derivatives and rearranged benzophenones from Garcinia xanthochymus fruits - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01543G [pubs.rsc.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

A Comprehensive Review of Oxygenated Xanthones: From Natural Sources to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxygenated xanthones, a prominent class of polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities.[1][2][3] Found abundantly in higher plants, fungi, and lichens, these heterocyclic compounds, characterized by a dibenzo-γ-pyrone scaffold, exhibit a broad spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][4][5] This in-depth technical guide provides a comprehensive literature review of oxygenated xanthones, focusing on their sources, biosynthesis, and mechanisms of action. Detailed experimental protocols for their isolation, characterization, and biological evaluation are presented to facilitate further research and development. Quantitative data on their biological activities are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of their complex interactions and methodologies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

Xanthones are a class of heterocyclic secondary metabolites built upon a 9H-xanthen-9-one core structure.[1] The term "xanthone" is derived from the Greek word "xanthos," meaning yellow, which is a characteristic color of many of these compounds.[6] The basic xanthone skeleton (C₁₃H₈O₂) consists of a dibenzo-γ-pyrone framework.[7] Variations in the oxygenation pattern (hydroxylation, methoxylation, etc.) and the presence of other substituents on the two benzene rings give rise to a vast array of xanthone derivatives with diverse biological activities.[6][8]

Oxygenated xanthones, in particular, have demonstrated a wide range of pharmacological effects, making them promising candidates for drug discovery and development.[2][9] Their biological activities are intricately linked to their substitution patterns, with the number and position of hydroxyl, methoxyl, and other groups influencing their therapeutic potential.[1] This guide will delve into the core aspects of oxygenated xanthones, providing a detailed overview of their chemistry, biology, and experimental investigation.

Natural Sources and Biosynthesis

Oxygenated xanthones are widely distributed in nature, with over 2000 xanthones reported from various natural sources.[7] They are predominantly found in higher plant families such as Clusiaceae (Guttiferae), Gentianaceae, Hypericaceae, and Moraceae.[1][10] The mangosteen fruit (Garcinia mangostana L.), often hailed as the "queen of fruits," is a particularly rich source of oxygenated and prenylated xanthones, with α-mangostin and γ-mangostin being the most well-studied examples.[5] Fungi and lichens also contribute to the diversity of naturally occurring xanthones.[1]

The biosynthesis of xanthones in higher plants involves a mixed pathway combining the shikimate and acetate-malonate pathways.[6][10] The A-ring of the xanthone scaffold is derived from the acetate-malonate pathway, while the B-ring originates from the shikimate pathway.[6] The key biosynthetic precursor is a benzophenone intermediate, which undergoes intramolecular oxidative coupling to form the xanthone core.[10] Subsequent modifications, such as hydroxylation, methylation, prenylation, and glycosylation, lead to the vast structural diversity of xanthones observed in nature.[10]

Key Biological Activities and Mechanisms of Action

Oxygenated xanthones exhibit a remarkable array of biological activities, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of oxygenated xanthones against a wide range of cancer cell lines.[1][11] Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1][12]

Signaling Pathways in Anticancer Activity of α-Mangostin:

α-Mangostin, a well-studied oxygenated xanthone, has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting multiple signaling pathways.[1][7]

-

PI3K/Akt/mTOR Pathway: α-Mangostin can inhibit the PI3K/Akt/mTOR pathway, which is a crucial signaling cascade for cell survival and proliferation.[1][13] By downregulating the phosphorylation of key components of this pathway, α-mangostin can lead to cell cycle arrest and apoptosis.[7][13]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also a target of α-mangostin.[7] Depending on the cellular context, α-mangostin can either inhibit or activate different branches of the MAPK pathway to induce apoptosis.[2][7] For instance, it has been shown to downregulate ERK1/2 phosphorylation while upregulating JNK1/2 and p38 phosphorylation in breast cancer cells.[7]

-

NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer progression. α-Mangostin can suppress the activation of the NF-κB pathway, thereby inhibiting the expression of pro-inflammatory and pro-survival genes.[1]

Caption: Anticancer signaling pathway of α-Mangostin.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Oxygenated xanthones have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.[4][9]

Signaling Pathways in Anti-inflammatory Activity of γ-Mangostin:

γ-Mangostin has been shown to exert its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways.[9][14]

-

Inhibition of Pro-inflammatory Cytokines and Enzymes: γ-Mangostin can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[9][14] It also inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[14]

-

Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of γ-mangostin are mediated through the downregulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of inflammatory genes.[9]

Caption: Anti-inflammatory signaling of γ-Mangostin.

Antioxidant Activity

Oxygenated xanthones are potent antioxidants capable of scavenging free radicals and protecting cells from oxidative damage.[10] This activity is attributed to the presence of hydroxyl groups on the xanthone nucleus, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

Antimicrobial Activity

Several oxygenated xanthones have demonstrated significant activity against a broad range of microorganisms, including bacteria and fungi.[1][11] Their antimicrobial mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of representative oxygenated xanthones.

Table 1: Anticancer Activity of Oxygenated Xanthones (IC₅₀ values in µM)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| α-Mangostin | MCF-7 | Breast | 4.84 | [7] |

| α-Mangostin | A549 | Lung | 3.35 | [7] |

| γ-Mangostin | HT-29 | Colon | 68.48 | [15] |

| Garcinone E | HepG2 | Liver | 15.8 | [6] |

| Bellidifolin | A549 | Lung | 50-100 | [16] |

| Isojacareubin | HEY | Ovarian | < 20 | [13] |

Table 2: Anti-inflammatory Activity of Oxygenated Xanthones

| Compound | Assay | Model | IC₅₀ (µM) | Reference |

| γ-Mangostin | NO Production | LPS-induced RAW264.7 | ~20 | [14] |

| Bellidifolin | IL-6 Production | LPS-induced RAW264.7 | < 50 | [17] |

| Swerchirin | TNF-α Production | LPS-induced RAW264.7 | < 50 | [17] |

| Ravenelin | NO Production | LPS-activated J774A.1 | 6.27 | [9] |

Table 3: Antimicrobial Activity of Oxygenated Xanthones (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| α-Mangostin | S. aureus | 1.56 | [11] |

| γ-Mangostin | MRSA | 3.13 - 6.25 | [2] |

| 1,5-dihydroxy-6,7-dimethoxyxanthone | S. epidermidis | 16 | [1] |

| 1,3,6-trihydroxy-7-methoxyxanthone | S. Typhimurium | 4 | [1] |

| Questin | Gram-positive & negative bacteria | < 50 | [1] |

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in this review.

Isolation and Purification of Oxygenated Xanthones

A general workflow for the isolation and purification of oxygenated xanthones from plant material is depicted below.

Caption: General workflow for isolating xanthones.

Protocol:

-

Plant Material Collection and Preparation: The plant material (e.g., fruit pericarp, leaves, bark) is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or acetone) using methods such as maceration, Soxhlet extraction, or microwave-assisted extraction.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to separate the components into fractions.

-

Purification: The fractions containing the xanthones of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compounds.

-

Structure Elucidation: The chemical structures of the isolated xanthones are determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

Anticancer Activity Assays

MTT Assay for Cell Viability:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of the oxygenated xanthone for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages:

-

Cell Seeding and Treatment: RAW264.7 macrophage cells are seeded in 96-well plates and treated with various concentrations of the oxygenated xanthone for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Griess Assay: After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

-

Reaction Mixture: A solution of the oxygenated xanthone at various concentrations is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in a suitable solvent (e.g., methanol).

-

Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

Oxygenated xanthones represent a rich and diverse class of natural products with significant therapeutic potential. Their well-documented anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with their diverse mechanisms of action, make them attractive candidates for further investigation and drug development. This technical guide has provided a comprehensive overview of the current knowledge on oxygenated xanthones, including their sources, biosynthesis, biological activities, and the experimental methodologies used to study them. The structured presentation of quantitative data and the visualization of key signaling pathways and workflows are intended to facilitate a deeper understanding of these promising compounds and to encourage further research in this exciting field. Future studies should focus on clinical trials to validate the therapeutic efficacy and safety of oxygenated xanthones in humans, as well as on the development of novel synthetic derivatives with enhanced potency and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Bellidifolin ameliorates isoprenaline-induced cardiac hypertrophy by the Nox4/ROS signalling pathway through inhibiting BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. γ-Mangostin isolated from Garcinia mangostana L. suppresses inflammation and alleviates symptoms of osteoarthritis via modulating miR-124-3p/IL-6/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Bellidifolin Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]

- 11. journals.hh-publisher.com [journals.hh-publisher.com]

- 12. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Tumor Xanthones from Garcinia nujiangensis Suppress Proliferation, and Induce Apoptosis via PARP, PI3K/AKT/mTOR, and MAPK/ERK Signaling Pathways in Human Ovarian Cancers Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synapse.koreamed.org [synapse.koreamed.org]

- 15. Gamma-Mangostin, a Micronutrient of Mangosteen Fruit, Induces Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bellidifolin Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Subelliptenone G: A Technical Whitepaper

CAS Number: 162473-22-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Subelliptenone G, a naturally occurring xanthone with the chemical name 1,4,5-trihydroxyxanthone, has been identified as a compound of interest due to its potential biological activities. Isolated from the root bark of Garcinia subelliptica, this molecule has demonstrated notable superoxide scavenging and antiplasmodial properties. This technical guide provides a comprehensive overview of the current knowledge on Subelliptenone G, including its physicochemical properties, biological activities, and proposed mechanisms of action. Detailed experimental methodologies for the isolation and synthesis of related compounds, as well as for the evaluation of its biological activities, are presented. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Physicochemical Properties

Subelliptenone G is a polyhydroxylated xanthone with a core tricyclic structure. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 162473-22-5 | [1][2][3] |

| Molecular Formula | C₁₃H₈O₅ | [2][3] |

| Molecular Weight | 244.2 g/mol | [3] |

| Chemical Name | 1,4,5-Trihydroxyxanthone | |

| Synonyms | Subelliptenone G | [3] |

| Natural Source | Garcinia subelliptica (Root Bark) |

Biological Activities and Mechanism of Action

Superoxide Scavenging Activity

Subelliptenone G has been identified as a superoxide anion scavenger.[1] The antioxidant activity of trihydroxyxanthones is attributed to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting xanthone radical is stabilized by resonance, making the parent molecule an effective antioxidant.

Proposed Mechanism of Superoxide Scavenging:

The mechanism involves the transfer of a hydrogen atom from one of the hydroxyl groups of Subelliptenone G to the superoxide radical (O₂⁻), forming hydrogen peroxide (H₂O₂) and a Subelliptenone G radical. This radical is stabilized through delocalization of the unpaired electron across the aromatic system.

Antiplasmodial Activity

While direct antiplasmodial data for Subelliptenone G is limited, "subelliptenone" has been reported to be active against the 3D7 strain of Plasmodium falciparum. The proposed mechanism of action for the antiplasmodial activity of hydroxyxanthones is the inhibition of heme polymerization in the malaria parasite.

Proposed Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Hydroxyxanthones are believed to inhibit this polymerization process, leading to an accumulation of toxic free heme, which in turn induces oxidative stress and parasite death.

References

The Biological Significance of Subelliptenone G: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

Subelliptenone G, a polyprenylated benzophenone isolated from plants of the Garcinia genus, has emerged as a molecule of interest in the fields of oncology and parasitology. This technical guide provides a comprehensive overview of the current understanding of Subelliptenone G's biological activities, with a focus on its cytotoxic and antiplasmodial properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. While the cytotoxic effects of a closely related compound, garcinielliptone G, have been quantitatively described, specific inhibitory concentrations for the antiplasmodial and antioxidant activities of Subelliptenone G remain to be fully elucidated in publicly available literature.

Introduction

Natural products remain a vital source of novel therapeutic agents. The genus Garcinia, belonging to the Clusiaceae family, is a rich reservoir of bioactive compounds, including xanthones and polyprenylated benzophenones.[1] These compounds have demonstrated a wide array of pharmacological effects, such as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[1] Subelliptenone G is a polyprenylated benzophenone that has been isolated from species such as Garcinia celebica and Garcinia subelliptica. Structurally, it is closely related to garcinielliptone G, and recent studies suggest a possible need for structural revision of the latter, highlighting the chemical complexity of this class of compounds. This guide will synthesize the existing biological data for Subelliptenone G and its analogues to provide a detailed resource for the scientific community.

Biological Activities of Subelliptenone G

The primary biological activities of Subelliptenone G and its close analogue, garcinielliptone G, are centered on its cytotoxicity against cancer cell lines and its antiplasmodial activity.

Cytotoxic Activity

Garcinielliptone G has demonstrated significant cytotoxic effects against human acute leukemia cell lines, specifically THP-1 (monocytic leukemia) and Jurkat (T-cell leukemia) cells.[1][2][3] The cytotoxic action is characterized by a concentration-dependent inhibition of cell growth.[1][3]

Table 1: Cytotoxicity of Garcinielliptone G against Human Leukemia Cell Lines

| Cell Line | Compound | IC50 (µM) - Estimated | Reference |

| THP-1 | Garcinielliptone G | ~10 | [1][3] |

| Jurkat | Garcinielliptone G | ~15 | [1][3] |

Note: IC50 values are estimated from graphical data presented in the cited literature.

Antiplasmodial Activity

Subelliptenone G has been reported to be active against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. However, specific quantitative data, such as the 50% inhibitory concentration (IC50), are not yet available in the reviewed scientific literature.

Antioxidant Activity

While many benzophenones and extracts from Garcinia species exhibit antioxidant properties, quantitative data on the specific antioxidant activity of Subelliptenone G, such as IC50 values from DPPH or ABTS assays, have not been found in the current body of literature.

Mechanism of Action: Induction of Apoptosis

The cytotoxic activity of garcinielliptone G is primarily mediated through the induction of apoptosis.[1][2] Studies have shown that treatment of leukemia cells with garcinielliptone G leads to the activation of key apoptotic markers.[1][2]

The proposed mechanism involves both caspase-dependent and caspase-independent pathways.[1][2] A key event is the activation of caspase-3, an executioner caspase, which subsequently leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][2] The cleavage of PARP is a hallmark of apoptosis. Interestingly, the pan-caspase inhibitor Z-VAD-FMK did not completely abrogate garcinielliptone G-induced cell death, suggesting the involvement of a caspase-independent apoptotic pathway as well.[1]

Experimental Protocols

The following sections detail the general methodologies employed in the assessment of the biological activities of Subelliptenone G.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4][5][6] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., THP-1, Jurkat) are seeded in a 96-well plate at a predetermined density and allowed to adhere or stabilize for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of Subelliptenone G (typically in a solvent like DMSO, with a solvent control group) and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the solvent-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiplasmodial Assay (Parasite Lactate Dehydrogenase - pLDH Assay)

The pLDH assay is a colorimetric method used to determine the viability of Plasmodium falciparum parasites.[7][8][9]

Principle: The parasite-specific lactate dehydrogenase (pLDH) enzyme is a key enzyme in the glycolytic pathway of P. falciparum. Its activity can be measured by the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of viable parasites.[7][8][9]

Protocol:

-

Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in a suitable culture medium.

-

Drug Plate Preparation: A 96-well plate is prepared with serial dilutions of Subelliptenone G.

-

Inoculation: The parasite culture (at a specific parasitemia and hematocrit) is added to the wells of the drug plate.

-

Incubation: The plate is incubated for 72 hours in a controlled atmosphere (low oxygen, high carbon dioxide).

-

Lysis and pLDH Reaction: The cells are lysed to release pLDH. A reaction mixture containing lactate, the tetrazolium salt, and a diaphorase is added.

-

Absorbance Measurement: The plate is incubated to allow for color development, and the absorbance is measured at the appropriate wavelength.

-

Data Analysis: Parasite viability is calculated relative to untreated controls, and the IC50 value is determined.

Future Directions

The biological activities of Subelliptenone G warrant further investigation. Key areas for future research include:

-

Quantitative Antiplasmodial Studies: Determining the specific IC50 value of Subelliptenone G against various strains of P. falciparum, including chloroquine-resistant strains, is crucial to assess its potential as an antimalarial lead compound.

-

Antioxidant Capacity: Quantifying the antioxidant activity of pure Subelliptenone G will provide a more complete understanding of its biological profile.

-

In Vivo Studies: Preclinical in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of Subelliptenone G for both its anticancer and antimalarial properties.

-

Mechanism of Action Elucidation: Further studies are needed to fully understand the caspase-independent apoptotic pathway induced by Subelliptenone G and to identify its direct molecular targets.

-

Structural Elucidation: Definitive structural confirmation of Subelliptenone G and its relationship to garcinielliptone G is required.

Conclusion

Subelliptenone G, a natural product from the Garcinia genus, displays promising biological activities, particularly in the realm of cancer and malaria research. Its analogue, garcinielliptone G, induces apoptosis in leukemia cells at micromolar concentrations. While its antiplasmodial activity has been noted, quantitative data is currently lacking. This technical guide consolidates the available information to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing molecule. Further research is essential to fully characterize its biological significance and to determine its viability as a candidate for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Subelliptenone G Antioxidant Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subelliptenone G, a xanthone derivative isolated from the plant Garcinia subelliptica, has garnered interest for its potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of Subelliptenone G using three common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays are fundamental in the preliminary screening and characterization of potential antioxidant drug candidates.

Antioxidant Activity of Subelliptenone G: Data Summary

The antioxidant capacity of Subelliptenone G has been evaluated using the DPPH radical scavenging assay. The available quantitative data is summarized in the table below. Data for ABTS and FRAP assays are not currently available in the public domain and represent a key area for future research.

| Assay | Parameter | Result for Subelliptenone G | Reference Compound | Result for Reference |

| DPPH Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | 0.660 | Trolox | 1.000 |

Note: The TEAC value indicates that Subelliptenone G possesses 66% of the antioxidant capacity of Trolox in the DPPH assay. Further studies are required to determine the IC50 value for a more comprehensive understanding of its potency.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below. These protocols are standardized to ensure reproducibility and comparability of results.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Materials:

-

Subelliptenone G

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample and Standard Preparation:

-

Prepare a stock solution of Subelliptenone G in methanol.

-

Prepare a series of dilutions of Subelliptenone G from the stock solution.

-

Prepare a stock solution of Trolox in methanol and create a series of dilutions to generate a standard curve.

-

-

Assay Protocol:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of Subelliptenone G or Trolox solutions to the respective wells.

-

For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Plot the percentage of inhibition against the concentration of Subelliptenone G to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Plot a standard curve of Trolox concentration versus percentage inhibition to calculate the Trolox Equivalent Antioxidant Capacity (TEAC) value for Subelliptenone G.

-

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.

Materials:

-

Subelliptenone G

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Trolox as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample and Standard Preparation: Prepare serial dilutions of Subelliptenone G and Trolox in the same solvent used to dilute the ABTS•+ solution.

-

Assay Protocol:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of Subelliptenone G or Trolox solutions to the respective wells.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity.

-

Determine the IC50 value and TEAC as described for the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total antioxidant capacity of the sample.

Materials:

-

Subelliptenone G

-

Ferric chloride (FeCl₃)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Acetate buffer (300 mM, pH 3.6)

-

Hydrochloric acid (HCl)

-

Ferrous sulfate (FeSO₄) or Trolox as a standard

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare 300 mM acetate buffer (pH 3.6).

-

Prepare a 10 mM TPTZ solution in 40 mM HCl.

-

Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.

-

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

-

Sample and Standard Preparation: Prepare serial dilutions of Subelliptenone G and a standard (FeSO₄ or Trolox) in a suitable solvent.

-

Assay Protocol:

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of the different concentrations of Subelliptenone G or standard solutions to the respective wells.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using the absorbance values of the known concentrations of the standard (FeSO₄ or Trolox).

-

Determine the FRAP value of Subelliptenone G by comparing its absorbance with the standard curve. The results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.

-

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: DPPH Radical Scavenging Assay Workflow.

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Disclaimer

The provided protocols are intended for research purposes only and should be performed by trained personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The antioxidant activity data for Subelliptenone G is limited, and further research is encouraged to fully characterize its potential.

Application Notes and Protocols: In Vitro Cytotoxicity of Subelliptenone G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subelliptenone G, a compound isolated from Garcinia subelliptica, has demonstrated cytotoxic effects against various cancer cell lines in preclinical studies. These application notes provide a summary of its in vitro activity and detailed protocols for assessing its cytotoxic and apoptotic effects. The information presented here is intended to guide researchers in the further investigation of Subelliptenone G as a potential anti-cancer agent.

Data Presentation

The cytotoxic activity of Subelliptenone G has been evaluated against human leukemia cell lines, demonstrating a concentration-dependent inhibition of cell growth.

Table 1: Cytotoxicity of Subelliptenone G on Human Leukemia Cell Lines

| Cell Line | Compound | Assay | Exposure Time (hours) | Observed Effect |

| THP-1 (Acute Monocytic Leukemia) | Subelliptenone G | WST-1 | 24 | Concentration-dependent cell growth inhibition[1] |

| Jurkat (Acute T Cell Leukemia) | Subelliptenone G | WST-1 | 24 | Concentration-dependent cell growth inhibition[1] |

Note: Specific IC50 values were not detailed in the provided search results, but significant cytotoxicity was observed at a concentration of 20 µM for a related compound in THP-1 cells[1]. Further studies are required to determine the precise IC50 values for Subelliptenone G.

Experimental Protocols

Protocol 1: Assessment of In Vitro Cytotoxicity using WST-1 Assay

This protocol describes the methodology for determining the cytotoxic effects of Subelliptenone G on cancer cell lines using the Water Soluble Tetrazolium Salt-1 (WST-1) assay.

Materials:

-

Cancer cell lines (e.g., THP-1, Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Subelliptenone G (dissolved in a suitable solvent, e.g., DMSO)

-

WST-1 reagent

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a series of dilutions of Subelliptenone G in complete medium. The final concentrations should span a range appropriate to determine the IC50 value.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve Subelliptenone G) and a positive control (e.g., Etoposide at 1 µM)[1].

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls.

-

Incubate the plate for 24 hours.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.

-

Gently shake the plate for 1 minute.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: Detection of Apoptosis by Annexin V and 7-AAD Staining

This protocol details the procedure for identifying and quantifying apoptotic cells following treatment with Subelliptenone G using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Subelliptenone G

-

Phosphate Buffered Saline (PBS)

-

Annexin V-APC and 7-Aminoactinomycin D (7-AAD) staining kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with the desired concentration of Subelliptenone G (e.g., 10 µM) for 24 hours[1]. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin Binding Buffer.

-

Add APC Annexin V and 7-AAD to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Annexin V- / 7-AAD-: Live cells

-

Annexin V+ / 7-AAD-: Early apoptotic cells

-

Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells

-

Annexin V- / 7-AAD+: Necrotic cells

-

Visualizations

Caption: Workflow for assessing the in vitro cytotoxicity of Subelliptenone G.

Caption: A generalized apoptosis signaling pathway potentially activated by Subelliptenone G.

References

Application Note and Protocol for Measuring Superoxide Anion Inhibition by Subelliptenone G

Audience: Researchers, scientists, and drug development professionals.

Introduction

Superoxide anion (O₂⁻) is a highly reactive oxygen species (ROS) implicated in a variety of pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders. The excessive production of superoxide can lead to cellular damage through the oxidation of lipids, proteins, and DNA. Consequently, the identification and characterization of compounds that can inhibit superoxide production or scavenge existing radicals are of significant interest in drug discovery. Subelliptenone G, a natural compound, has been investigated for its potential antioxidant activities. This document provides a detailed protocol for assessing the superoxide anion inhibition potential of Subelliptenone G using the Nitroblue Tetrazolium (NBT) reduction assay.

Principle of the NBT Assay

The Nitroblue Tetrazolium (NBT) assay is a widely used spectrophotometric method for the detection of superoxide anions. In this assay, the yellow, water-soluble NBT is reduced by superoxide anions to a blue, water-insoluble formazan product. The amount of formazan produced is directly proportional to the amount of superoxide anion generated. The inhibitory effect of a compound like Subelliptenone G can be quantified by measuring the decrease in formazan formation in its presence. Superoxide anions can be generated in a cell-free system using the phenazine methosulfate-NADH (PMS-NADH) system.

Experimental Protocol: Nitroblue Tetrazolium (NBT) Assay

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening.

Materials and Reagents

-

Subelliptenone G (stock solution in DMSO)

-

Nitroblue Tetrazolium (NBT) solution (1 mg/mL in DMSO)

-

NADH (Nicotinamide adenine dinucleotide, reduced form) solution (468 µM in phosphate buffer)

-

Phenazine methosulfate (PMS) solution (60 µM in phosphate buffer)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure

-

Preparation of Reagents:

-